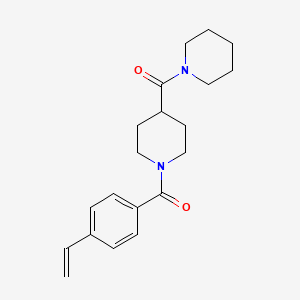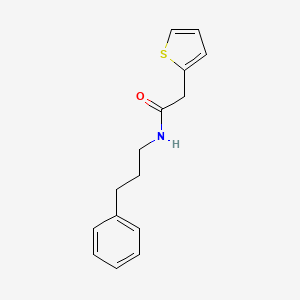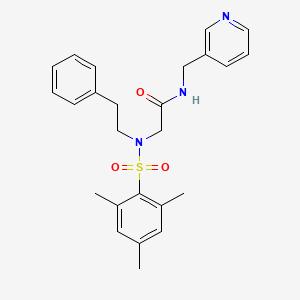
4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine (PAPP) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes. In
作用機序
4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine irreversibly binds to the active site of carboxypeptidase A, preventing the enzyme from carrying out its normal functions. This leads to an accumulation of peptides in the body, which can have various effects depending on the specific peptides involved. 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine has been shown to affect the release of neurotransmitters such as dopamine and acetylcholine, as well as the processing of neuropeptides such as substance P and enkephalin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine depend on the specific biological processes being studied. In general, 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine has been shown to affect the release and processing of various peptides in the body, which can have downstream effects on neurotransmission, pain perception, and other physiological processes. 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine has also been shown to affect the activity of ion channels and receptors in the brain, which can further modulate these processes.
実験室実験の利点と制限
One of the main advantages of using 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine in lab experiments is its specificity for carboxypeptidase A, which allows for the selective inhibition of this enzyme without affecting other biological processes. 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine is also a relatively stable compound that can be easily synthesized and purified. However, one limitation of using 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine is its irreversible binding to carboxypeptidase A, which can make it difficult to study the effects of this enzyme over longer periods of time.
将来の方向性
There are several potential future directions for research involving 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine. One area of interest is the role of carboxypeptidase A in various neurological disorders, such as Parkinson's disease and schizophrenia. 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine could be used to study the effects of carboxypeptidase A inhibition on these disorders, which could lead to new therapeutic approaches. Another potential direction is the development of new compounds based on the structure of 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine, which could have improved specificity and potency for carboxypeptidase A inhibition. Overall, 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine is a valuable tool for studying various biological processes, and its potential applications in scientific research are still being explored.
合成法
The synthesis of 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine involves several steps, including the reaction of piperidine with acetic anhydride to form N-acetylpiperidine, which is then reacted with vinylbenzoyl chloride to form N-acetylpiperidine-4-vinylbenzoate. The final step involves the reaction of N-acetylpiperidine-4-vinylbenzoate with phosgene to form 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine. The overall yield of 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine is around 30-35%, and the purity of the compound can be improved through various purification techniques.
科学的研究の応用
4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine has been widely used in scientific research for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. The compound is known to act as an irreversible inhibitor of the enzyme carboxypeptidase A, which is involved in the breakdown of peptides in the body. This property of 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine has been used to study the role of carboxypeptidase A in various biological processes, including neurotransmitter release and neuropeptide processing.
特性
IUPAC Name |
[1-(4-ethenylbenzoyl)piperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-2-16-6-8-17(9-7-16)19(23)22-14-10-18(11-15-22)20(24)21-12-4-3-5-13-21/h2,6-9,18H,1,3-5,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMYMGQAVMEUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Ethenylbenzoyl)piperidin-4-yl]-piperidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(diphenylmethyl)amino]carbonyl}benzamide](/img/structure/B4936828.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4936833.png)


![6-[3-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4936860.png)

![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B4936873.png)
![[1-(3-furoyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B4936878.png)
![N-(3-isoxazolylmethyl)-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4936880.png)
![1-[2-(1-adamantyl)ethoxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B4936884.png)

![5-(2-fluorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4936903.png)

